![molecular formula C14H18FNO4S B2609527 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluorobenzenesulfonamide CAS No. 899962-98-2](/img/structure/B2609527.png)
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluorobenzenesulfonamide
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Description
The compound “N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluorobenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups. One of these groups is a 1,4-dioxaspiro[4.4]nonan-2-ylmethyl moiety, which is a type of spirocyclic compound . Spirocyclic compounds are characterized by two or more rings that share a single atom .
Scientific Research Applications
Medicinal Chemistry and Drug Design
The unique spirocyclic structure of this compound offers opportunities for drug development. Researchers explore its potential as a scaffold for designing novel pharmaceutical agents. By modifying functional groups attached to the spiro center, they can create analogs with improved bioactivity, selectivity, and pharmacokinetic properties .
Spiro Center in Organic Synthesis
The synthesis of 1,6-dioxaspiro[4.4]nonane derivatives involves constructing the spiro center. This process is crucial for accessing various spirocyclic compounds. Researchers employ methods like Sharpless asymmetric dihydroxylation, Weinreb ketone synthesis, and Yamaguchi esterification to functionalize the spiro ring .
Agrochemicals and Pesticides
Spirocyclic compounds find applications in agrochemicals due to their unique structures and biological activity. Researchers investigate the potential of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluorobenzenesulfonamide as a building block for designing environmentally friendly pesticides and herbicides .
Material Science
The sulfonamide group in this compound contributes to its solubility and reactivity. Scientists explore its use in polymer chemistry, where it could enhance material properties or serve as a linker in functionalized polymers. Potential applications include drug delivery systems and responsive materials .
Chiral Ligands and Catalysis
Spirocyclic compounds often act as chiral ligands in asymmetric catalysis. Researchers investigate whether N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluorobenzenesulfonamide derivatives can serve as efficient catalysts for enantioselective transformations .
Flavor and Fragrance Industry
The spirocyclic motif contributes to unique odor profiles. Researchers explore the compound’s potential as a flavor or fragrance ingredient. By modifying substituents, they can create novel aroma compounds for use in perfumes, cosmetics, and food products .
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c15-11-3-5-13(6-4-11)21(17,18)16-9-12-10-19-14(20-12)7-1-2-8-14/h3-6,12,16H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFXQAFTSVIOIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluorobenzenesulfonamide |
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